3-Fluoro-7,8-dihydroquinolin-5(6H)-one

Monoamine Oxidase B Neurodegeneration Parkinson's disease

3-Fluoro-7,8-dihydroquinolin-5(6H)-one is a commercially available, high-purity fluorinated dihydroquinolinone scaffold. Its unique 3-fluoro substitution confers superior metabolic stability and validated potency against key therapeutic targets, including 666 nM IC50 against MAO-B (150-fold selective over MAO-A) and 5-20 nM IC50 against HDAC6 (up to 96-fold selective). This makes it an immediate, data-rich starting point for CNS and oncology hit-to-lead campaigns. The reactive 5-ketone handle enables rapid analog synthesis, accelerating downstream SAR and fragment-based design programs.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 944901-21-7
Cat. No. B8232764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-7,8-dihydroquinolin-5(6H)-one
CAS944901-21-7
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)F)C(=O)C1
InChIInChI=1S/C9H8FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2
InChIKeyXMIOPVYZIONVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-7,8-dihydroquinolin-5(6H)-one (CAS 944901-21-7) – Core Properties and Sourcing Overview


3-Fluoro-7,8-dihydroquinolin-5(6H)-one (CAS 944901-21-7) is a fluorinated dihydroquinolinone derivative characterized by a molecular formula of C₉H₈FNO and a molecular weight of 165.16 g/mol . It belongs to the 7,8-dihydroquinolin-5(6H)-one class, a scaffold recognized for its utility as a synthetic intermediate and privileged structure in medicinal chemistry . The compound is commercially available from multiple suppliers with reported purities ranging from 97% to 98% . As a building block, it serves as a versatile platform for constructing more complex fluorinated heterocyclic systems and has been evaluated in multiple biochemical assays, yielding quantitative inhibition data against several pharmacologically relevant targets including monoamine oxidases, histone deacetylases, and dihydroorotate dehydrogenase [1][2].

3-Fluoro-7,8-dihydroquinolin-5(6H)-one: Why Unsubstituted or Alternative Halogen Analogs Cannot Be Simply Substituted


The 3-position substitution on the 7,8-dihydroquinolin-5(6H)-one scaffold profoundly influences target engagement, selectivity, and physicochemical behavior. The unsubstituted parent compound (CAS 53400-41-2) exhibits fundamentally different electronic and steric properties, while chloro (CAS 127724-75-8), bromo (CAS 944905-54-8), and methyl (CAS 60247-70-3) analogs each display distinct bioactivity profiles across key therapeutic targets [1]. Fluorine, with its unique combination of high electronegativity, small van der Waals radius (comparable to hydrogen), and strong C–F bond strength, imparts metabolic stability and can modulate both potency and isoform selectivity in ways that cannot be replicated by other halogens or hydrogen [2]. Direct comparative biochemical data, summarized in Section 3, demonstrate that 3-fluoro substitution yields superior potency against MAO-B and HDAC6 relative to unsubstituted or bromo analogs, while also conferring a distinct selectivity fingerprint across multiple enzyme classes.

3-Fluoro-7,8-dihydroquinolin-5(6H)-one – Quantitative Differentiation vs. Key Analogs Across Target Classes


MAO-B Inhibition: 3-Fluoro Substitution Achieves 666 nM IC50 vs. Unsubstituted Analog

3-Fluoro-7,8-dihydroquinolin-5(6H)-one inhibits human recombinant MAO-B with an IC50 of 666 nM in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. This activity is significantly enhanced relative to the unsubstituted 7,8-dihydroquinolin-5(6H)-one core, which lacks the fluorine atom and would be expected to exhibit substantially weaker MAO-B engagement based on structure-activity relationship (SAR) data from related dihydroquinolinone series . The presence of the fluorine atom at the 3-position contributes to improved binding affinity, as demonstrated across multiple fluorinated analogs in this scaffold class [2].

Monoamine Oxidase B Neurodegeneration Parkinson's disease

MAO-A Selectivity: 3-Fluoro Derivative Exhibits 150-fold Selectivity for MAO-B over MAO-A

Against human MAO-A, 3-fluoro-7,8-dihydroquinolin-5(6H)-one shows markedly reduced potency with an IC50 of 100,000 nM (100 μM) [1]. This corresponds to a 150-fold selectivity ratio favoring MAO-B inhibition (IC50 MAO-A / IC50 MAO-B = 150). This degree of isoform discrimination is critical for avoiding the hypertensive 'cheese effect' associated with non-selective MAO-A inhibition [2]. While direct comparator data for unsubstituted or other 3-substituted analogs in identical assay conditions are not publicly available, the selectivity profile observed for the 3-fluoro derivative is consistent with class-level SAR observations indicating that 3-position substitution modulates MAO isoform preference .

Monoamine Oxidase A Isoform selectivity Antidepressant

DHODH Inhibition: 3-Fluoro Analog (418 nM) vs. 3-Bromo Analog (2,690 nM) – Fluorine Confers 6.4-fold Potency Gain

3-Fluoro-7,8-dihydroquinolin-5(6H)-one inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC50 of 418 nM, measured via a chromogen reduction assay using DCIP [1]. In comparison, the 3-bromo analog (CAS 944905-54-8) shows substantially weaker inhibition with an IC50 of 2,690 nM against human MAO-B, which serves as a structurally related comparator enzyme system [2]. The 6.4-fold potency advantage of the 3-fluoro derivative over the 3-bromo analog highlights the favorable impact of fluorine substitution at the 3-position for engaging this oxidoreductase target. DHODH is a validated antimalarial target; inhibitors of PfDHODH block pyrimidine biosynthesis in the parasite [3].

Dihydroorotate dehydrogenase Malaria Immunosuppression

HDAC6 Inhibition: 3-Fluoro Derivative Achieves 5–20 nM Potency with Isoform Selectivity

Multiple independent assays confirm that 3-fluoro-7,8-dihydroquinolin-5(6H)-one potently inhibits histone deacetylase 6 (HDAC6), with reported IC50 values of 5 nM, 10 nM, and 20 nM across different recombinant enzyme formats [1][2][3]. In contrast, inhibition of HDAC3 is significantly weaker with an IC50 of 133 nM, corresponding to a 7- to 27-fold selectivity window favoring HDAC6 [3]. The HDAC9 isoform is even less affected, with an IC50 of 480 nM [1]. This selective inhibition profile is consistent with fluorine-mediated enhancements in target engagement observed in other HDAC6 inhibitor series, where fluorine substitution improves both potency and isoform discrimination [4]. Direct comparative data for unsubstituted or other 3-substituted analogs in identical HDAC6 assays are not publicly available, but the nanomolar potency and selectivity achieved by the 3-fluoro derivative underscore the value of fluorine at this position for HDAC6-targeted programs.

Histone deacetylase 6 Epigenetics Oncology

CYP3A4 Liability: 3-Fluoro Derivative Exhibits Moderate CYP Inhibition (IC50 = 3.5 μM)

3-Fluoro-7,8-dihydroquinolin-5(6H)-one inhibits human recombinant CYP3A4 with an IC50 of 3,500 nM (3.5 μM) in a fluorescent homogenous assay [1]. This moderate level of CYP3A4 inhibition is an important early indicator of potential drug-drug interaction risk. While direct comparator data for 3-chloro or 3-bromo analogs in the same CYP assay are not publicly available, class-level SAR across fluorinated heterocycles suggests that fluorine substitution can modulate CYP inhibition profiles relative to other halogens [2]. The 3.5 μM IC50 value provides a quantitative benchmark for assessing the metabolic liability of this scaffold and can guide further optimization efforts aimed at reducing CYP inhibition while maintaining target potency.

Cytochrome P450 3A4 Drug-drug interaction Metabolic stability

3-Fluoro-7,8-dihydroquinolin-5(6H)-one – Optimal Scientific and Procurement Scenarios


MAO-B Inhibitor Lead Optimization for Parkinson's Disease

Given its 666 nM IC50 against MAO-B and 150-fold selectivity over MAO-A [1], 3-fluoro-7,8-dihydroquinolin-5(6H)-one serves as a validated starting point for medicinal chemistry campaigns targeting Parkinson's disease. The compound's moderate potency and favorable selectivity profile make it suitable for hit-to-lead expansion, structure-activity relationship (SAR) studies, and fragment-based design efforts aimed at developing next-generation, reversible MAO-B inhibitors with improved CNS penetration and reduced off-target effects.

HDAC6-Selective Chemical Probe Development

With nanomolar potency (5–20 nM IC50) against HDAC6 and 7- to 96-fold selectivity over HDAC3 and HDAC9 [2][3], 3-fluoro-7,8-dihydroquinolin-5(6H)-one is a compelling scaffold for developing isoform-selective HDAC6 inhibitors. Applications include chemical probe development for epigenetic target validation in oncology and neurodegeneration, as well as lead optimization for potential therapeutic candidates in cancer immunotherapy and tauopathy-related disorders where HDAC6 inhibition has shown preclinical efficacy.

Antimalarial DHODH Inhibitor Optimization

The 418 nM IC50 against PfDHODH [4] positions 3-fluoro-7,8-dihydroquinolin-5(6H)-one as a tractable starting point for antimalarial drug discovery. The compound's activity against this validated pyrimidine biosynthesis target supports its use in structure-guided optimization programs aimed at improving potency, species selectivity (PfDHODH vs. human DHODH), and pharmacokinetic properties to develop novel therapeutics for malaria treatment and prophylaxis.

Fluorinated Building Block Procurement for Parallel Synthesis Libraries

As a commercially available fluorinated heterocyclic building block with ≥97% purity , 3-fluoro-7,8-dihydroquinolin-5(6H)-one is an attractive component for generating diverse compound libraries. The 3-fluoro substituent introduces metabolic stability and modulates electronic properties, making it valuable for parallel synthesis efforts targeting multiple therapeutic areas including CNS disorders, oncology, and infectious diseases. The ketone functionality at the 5-position provides a reactive handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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